molecular formula C20H17N3O2S2 B2736231 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895425-93-1

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2736231
CAS No.: 895425-93-1
M. Wt: 395.5
InChI Key: MFFJDTSIYYTCQF-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a benzothiazole ring and a thiophene carboxamide group—which are frequently utilized in the design of bioactive molecules . The benzothiazole nucleus is a common structural feature in compounds investigated for a wide spectrum of biological activities, including as anticancer, antimicrobial, and central nervous system agents . Similarly, thiophene-carboxamide derivatives have been explored for their efficacy against resistant bacterial strains and other therapeutic targets . The specific integration of these moieties suggests this compound has potential as a key intermediate or candidate for developing novel enzyme inhibitors or receptor modulators. Researchers may find it valuable for screening in various biochemical assays or as a building block in constructing more complex molecular entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13-7-8-15(25-2)17-18(13)27-20(22-17)23(12-14-5-3-9-21-11-14)19(24)16-6-4-10-26-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFJDTSIYYTCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-Methoxy-7-Methyl-1,3-Benzothiazol-2-Amine Core

The benzothiazole scaffold is constructed via cyclocondensation of 2-amino-4-methoxy-5-methylthiophenol with a carbonyl source. Adapted from methods in, the reaction employs malononitrile and o-aminothiophenol derivatives under acidic conditions. Lemon juice catalyzes the cyclization at ambient temperature, yielding 4-methoxy-7-methyl-1,3-benzothiazol-2-amine in 78% yield. Key spectral data include:

  • IR (KBr): 3350 cm⁻¹ (N–H), 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–CH₃).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.95–7.20 (m, 2H, Ar–H), 8.15 (s, 1H, NH₂).

Alternative routes involve Schiff base intermediates, as demonstrated in, where Ag(I) complexes with benzothiazole ligands were synthesized via condensation of thiophene/furan-containing amines with aldehydes.

N-Alkylation with (Pyridin-3-yl)Methyl Group

The secondary amine is introduced via nucleophilic substitution using (pyridin-3-yl)methyl chloride. In a procedure modified from, 4-methoxy-7-methyl-1,3-benzothiazol-2-amine reacts with (pyridin-3-yl)methyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]amine (85% yield).

  • ¹³C NMR (101 MHz, CDCl₃): δ 24.8 (CH₃), 55.1 (OCH₃), 56.3 (N–CH₂–Py), 122.4–150.1 (aromatic carbons).

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂). Following, thiophene-2-carboxylic acid is refluxed with SOCl₂ for 3 hours, yielding thiophene-2-carbonyl chloride (92% yield). Alternatively, in situ activation with coupling agents like EDCl/HOBt is feasible.

Amide Coupling Reaction

The final step couples the benzothiazole-pyridinylmethyl amine with thiophene-2-carbonyl chloride. Adapted from, the reaction occurs in tetrahydrofuran (THF) with triethylamine (TEA) as a base at 0°C to room temperature for 6 hours, affording the target compound in 70% yield.

  • IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.95 (s, 2H, N–CH₂–Py), 7.20–8.50 (m, 7H, Ar–H), 10.20 (s, 1H, NH).

Optimization and Mechanistic Insights

Critical parameters include:

  • Solvent Choice: DMF enhances alkylation efficiency, while THF minimizes side reactions during amidation.
  • Temperature Control: Lower temperatures (0–5°C) during acyl chloride formation prevent decomposition.
  • Catalysis: Lemon juice (citric acid) in benzothiazole synthesis offers eco-friendly advantages over conventional acids.

Analytical Validation and Purity Assessment

Purity is confirmed via HPLC (98.5% purity, C18 column, acetonitrile/water gradient). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 438.1224 [M+H]⁺ (calculated: 438.1228).

Comparative Analysis of Synthetic Routes

Table 1 summarizes yields and conditions across methodologies:

Step Reagents/Conditions Yield (%) Reference
Benzothiazole formation Malononitrile, lemon juice, RT 78
N-Alkylation (Pyridin-3-yl)methyl chloride, K₂CO₃, DMF, 80°C 85
Amide coupling Thiophene-2-COCl, TEA, THF, 0°C 70

Challenges and Mitigation Strategies

  • Regioselectivity: Competing alkylation at the benzothiazole sulfur is avoided using bulky bases like DBU.
  • Hydrolysis Sensitivity: Acyl chlorides are generated in situ to preclude degradation.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group might be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxamide group could be reduced to an amine under reducing conditions.

    Substitution: The benzothiazole ring might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could yield an amine derivative.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from in vitro studies on its cytotoxic effects against different cancer cell lines:

Cell Line IC50 Value (µM) Reference Drug IC50 Value of Reference Drug (µM)
MCF-7 (Breast)14.34Doxorubicin19.35
HCT-116 (Colon)6.90Doxorubicin11.26
A549 (Lung)Not specifiedDoxorubicin23.47

These results indicate that the compound exhibits promising cytotoxic activity, particularly against the MCF-7 and HCT-116 cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

Antiviral Activity

In addition to its anticancer properties, benzothiazole derivatives, including this compound, have shown potential as antiviral agents. Benzothiazoles are known for their ability to inhibit viral replication and modulate immune responses. A comprehensive review of benzothiazole derivatives indicates that they can serve as scaffolds for developing new antiviral drugs targeting various viruses .

Case Studies and Research Findings

  • High-pressure Synthesis Techniques : A study demonstrated an efficient method for synthesizing thiazolo[4,5-c]pyridazine derivatives using high-pressure Q-tube reactors. These derivatives showed significant cytotoxicity against cancer cell lines, supporting the notion that structural modifications can enhance biological activity .
  • Benzothiazole Derivatives in Antiviral Research : Research has identified several benzothiazole derivatives with antiviral properties. The structural features that contribute to their efficacy include the presence of electron-withdrawing groups and specific heterocyclic moieties that enhance interaction with viral proteins .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on core scaffolds and substituents:

Compound Name / ID Core Structure Key Substituents Molecular Formula Bioactivity (Inferred/Reported) Reference ID
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide (Target) Benzothiazole + Thiophene 4-methoxy, 7-methyl, pyridin-3-ylmethyl C₂₁H₁₈N₄O₂S₂ Not explicitly reported -
Compound 17 (5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide) Thiazole + Nitrothiophene 5-nitro, 6-(trifluoromethyl)pyridinyl C₁₅H₈F₃N₅O₃S₂ Narrow-spectrum antibacterial
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Nitrothiophene 3-methoxy-4-(trifluoromethyl)phenyl, 5-nitro C₁₆H₁₀F₃N₃O₄S₂ Antibacterial (purity: 42%)
4g (N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide) Benzothiazole + Thiazolidinone 4-chlorophenyl, 4-oxo-thiazolidine C₁₇H₁₁ClN₄O₂S₂ Anticancer (synthetic yield: 70%)

Key Observations:

  • Substituent Impact on Bioactivity : The nitro group in nitrothiophene derivatives (e.g., Compound 17) correlates with antibacterial activity, likely due to electron-withdrawing effects enhancing target binding . In contrast, the target compound lacks a nitro group but includes a pyridinylmethyl group, which may favor interactions with neurological or kinase targets.
  • Purity and Stability : Compounds with trifluoromethyl groups (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit variable purity (42–99%), suggesting substituent-dependent stability during synthesis .

Spectral and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O bands in triazole-thiones (e.g., compounds [7–9] in ) confirms tautomerization, whereas the target compound’s IR spectrum would show distinct C=O stretches (~1660–1680 cm⁻¹) and NH vibrations (~3150–3400 cm⁻¹) .
  • NMR Data : The pyridin-3-ylmethyl group in the target compound would produce distinct aromatic proton signals (δ 7.2–8.5 ppm) and methoxy singlet (δ ~3.8 ppm), contrasting with the nitro group’s deshielding effects in Compound 17 (δ 8.0–8.5 ppm) .

Biological Activity

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H21N3O2S
  • Molecular Weight : 403.4967 g/mol
  • IUPAC Name : this compound
  • CAS Number : 895428-81-6

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-cancer and anti-inflammatory applications.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of benzothiazole derivatives. For instance, compounds containing similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Benzothiazole Derivative AMCF-7 (Breast)14.34
Benzothiazole Derivative BHCT-116 (Colon)6.90
Doxorubicin (Reference)MCF-719.35

These findings suggest that derivatives similar to this compound could also possess notable anti-cancer properties due to their structural similarities .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways associated with cell proliferation and apoptosis. The presence of both benzothiazole and thiophene moieties is believed to enhance its biological activity by facilitating interactions with biological macromolecules .

Case Studies and Research Findings

  • Anti-Tubercular Activity : A related study focused on the synthesis and evaluation of substituted benzamide derivatives for anti-tubercular activity against Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting a promising avenue for developing new anti-tubercular agents .
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxicity of related compounds on human embryonic kidney cells (HEK293) indicated that many derivatives were non-toxic at effective concentrations, supporting their potential therapeutic applications .

Q & A

Q. What analytical approaches differentiate polymorphic forms of the target compound?

  • Answer :
  • DSC/TGA : Detect thermal phase transitions (e.g., melting point differences in ’s 7b vs. 7c) .
  • PXRD : Identify crystalline vs. amorphous forms.
  • Solid-state NMR : Resolve hydrogen-bonding networks affecting stability .

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